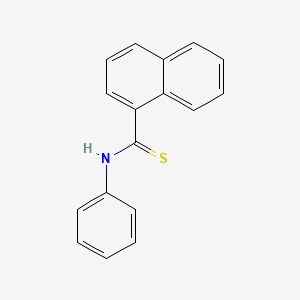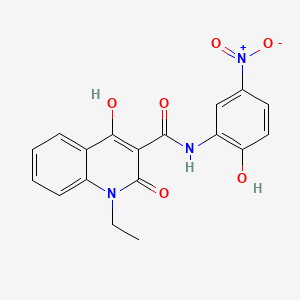
2-amino-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a tetrahydroisoindole core, which is often associated with interesting chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione typically involves multi-step organic reactions. A common approach might include the cyclization of appropriate precursors under controlled conditions. Specific reagents and catalysts are often required to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized synthetic routes to ensure cost-effectiveness and scalability. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
2-amino-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction might involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride could be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions might be employed to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development and therapeutic interventions.
Industry: Use in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-amino-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione would depend on its specific interactions with molecular targets. This might involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
類似化合物との比較
Similar Compounds
- 2-amino-3a,4,7,7a-tetrahydroisoindole-1,3(2H)-dione
- 2-amino-4,7-methanoisoindole-1,3(2H)-dione
Uniqueness
2-amino-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is unique due to its specific structural features, which might confer distinct chemical and biological properties compared to similar compounds. These differences could be leveraged in various applications, making it a valuable compound for further research and development.
特性
CAS番号 |
4180-86-3 |
|---|---|
分子式 |
C9H10N2O2 |
分子量 |
178.19 g/mol |
IUPAC名 |
4-amino-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
InChI |
InChI=1S/C9H10N2O2/c10-11-8(12)6-4-1-2-5(3-4)7(6)9(11)13/h1-2,4-7H,3,10H2 |
InChIキー |
NONAXZPAOYXUOC-UHFFFAOYSA-N |
正規SMILES |
C1C2C=CC1C3C2C(=O)N(C3=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5Z)-5-[(3-mesityl-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12009083.png)
![5-(4-methoxyphenyl)-4-{[(E)-(3-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12009089.png)

![N-(2-chlorophenyl)-2-{(3Z)-3-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12009103.png)
![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B12009113.png)
![2-chloro-N-{2,2,2-trichloro-1-[(3-toluidinocarbothioyl)amino]ethyl}benzamide](/img/structure/B12009114.png)



![4-[4-(benzyloxy)-2-methylbenzoyl]-5-(4-fluorophenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12009135.png)

![2-(3-bromophenoxy)-N'-[(E)-(4-tert-butylphenyl)methylidene]acetohydrazide](/img/structure/B12009146.png)
![N-(3,4-dimethylphenyl)-2-[(3Z)-3-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12009155.png)

